molecular formula C9H14ClN5O2 B13804107 2-((4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)(ethyl)amino)acetic acid

2-((4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)(ethyl)amino)acetic acid

Cat. No.: B13804107
M. Wt: 259.69 g/mol
InChI Key: DEDQOAJWVYFYMA-UHFFFAOYSA-N
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Description

Eglinazine-ethyl is a synthetic compound primarily used as a pre-emergence herbicide. It belongs to the triazine class of herbicides and is known for its selective inhibition of photosystem II in plants. This compound is moderately soluble in water and tends not to persist in soil, making it an effective yet environmentally considerate option for weed control in various crops .

Preparation Methods

Synthetic Routes and Reaction Conditions

Eglinazine-ethyl is synthesized through a multi-step chemical process. The primary synthetic route involves the reaction of 4-chloro-6-ethylamino-1,3,5-triazine with ethyl glycinate. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. The final product is then purified through recrystallization or other suitable purification methods .

Industrial Production Methods

In industrial settings, the production of eglinazine-ethyl involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process is monitored for temperature, pressure, and pH to ensure consistent quality. The final product is subjected to rigorous quality control measures before being packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

Eglinazine-ethyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Eglinazine-ethyl has been extensively studied for its applications in various fields:

Mechanism of Action

Eglinazine-ethyl exerts its herbicidal effects by selectively inhibiting photosystem II in plants. This inhibition disrupts the electron transport chain, leading to a cessation of photosynthesis and ultimately causing plant death. The molecular target of eglinazine-ethyl is the D1 protein in the photosystem II complex, which is crucial for the proper functioning of the photosynthetic apparatus .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Eglinazine-ethyl is unique due to its specific ethylamino and ethyl glycinate substituents, which confer distinct chemical and physical properties. These unique features make it particularly effective for pre-emergence weed control in specific crops .

Properties

Molecular Formula

C9H14ClN5O2

Molecular Weight

259.69 g/mol

IUPAC Name

2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-ethylamino]acetic acid

InChI

InChI=1S/C9H14ClN5O2/c1-3-11-8-12-7(10)13-9(14-8)15(4-2)5-6(16)17/h3-5H2,1-2H3,(H,16,17)(H,11,12,13,14)

InChI Key

DEDQOAJWVYFYMA-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)N(CC)CC(=O)O

Origin of Product

United States

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